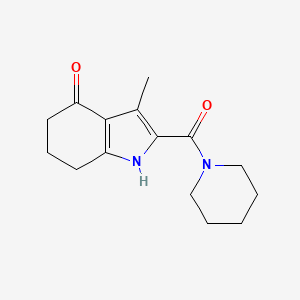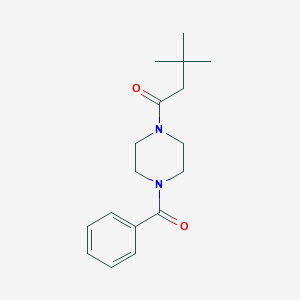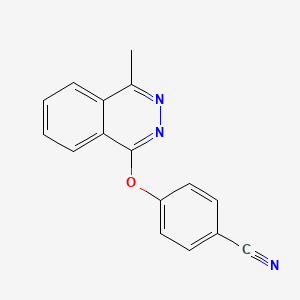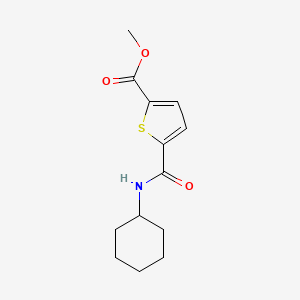
3,4-dihydro-2H-quinolin-1-yl-(6-methoxypyridin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dihydro-2H-quinolin-1-yl-(6-methoxypyridin-3-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that is synthesized through a multistep process.
Wissenschaftliche Forschungsanwendungen
3,4-dihydro-2H-quinolin-1-yl-(6-methoxypyridin-3-yl)methanone has potential applications in various scientific research fields. It has been studied for its anti-inflammatory properties and has shown promising results in reducing inflammation in animal models. It has also been studied for its potential as an antitumor agent and has shown cytotoxic effects on cancer cells. Additionally, it has been studied for its potential as an antidepressant and has shown antidepressant-like effects in animal models.
Wirkmechanismus
The mechanism of action of 3,4-dihydro-2H-quinolin-1-yl-(6-methoxypyridin-3-yl)methanone is not fully understood. However, studies have suggested that it may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of immune cells. It may also exert its antitumor effects by inducing apoptosis in cancer cells and inhibiting the growth and proliferation of cancer cells. The exact mechanism of action for its antidepressant-like effects is not clear, but it may involve the modulation of neurotransmitter levels in the brain.
Biochemical and Physiological Effects:
Studies have shown that 3,4-dihydro-2H-quinolin-1-yl-(6-methoxypyridin-3-yl)methanone has various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines in animal models. It has also been shown to inhibit the growth and proliferation of cancer cells and induce apoptosis in cancer cells. Additionally, it has been shown to increase the levels of neurotransmitters in the brain, leading to its potential as an antidepressant.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3,4-dihydro-2H-quinolin-1-yl-(6-methoxypyridin-3-yl)methanone in lab experiments is its potential as a multifunctional compound. It has shown promising results in various scientific research fields, making it a versatile compound for researchers. However, one limitation is the lack of understanding of its mechanism of action. Further studies are needed to fully understand its mode of action and potential applications.
Zukünftige Richtungen
There are several future directions for the study of 3,4-dihydro-2H-quinolin-1-yl-(6-methoxypyridin-3-yl)methanone. One direction is the further investigation of its potential as an anti-inflammatory agent. Studies could focus on its effects on different types of inflammation and its potential as a treatment for inflammatory diseases. Another direction is the investigation of its potential as an antitumor agent. Studies could focus on its effects on different types of cancer cells and its potential as a treatment for cancer. Additionally, further studies are needed to fully understand its mechanism of action and potential as an antidepressant.
Synthesemethoden
The synthesis of 3,4-dihydro-2H-quinolin-1-yl-(6-methoxypyridin-3-yl)methanone involves a multistep process that requires the use of various reagents and catalysts. The first step involves the condensation of 2-amino-4-methoxy-6-methylpyrimidine with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then treated with hydrochloric acid to obtain 6-methoxypyridin-3-yl-methanone. In the final step, 6-methoxypyridin-3-yl-methanone is reacted with cyclohexanone in the presence of ammonium acetate to obtain 3,4-dihydro-2H-quinolin-1-yl-(6-methoxypyridin-3-yl)methanone.
Eigenschaften
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-(6-methoxypyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-20-15-9-8-13(11-17-15)16(19)18-10-4-6-12-5-2-3-7-14(12)18/h2-3,5,7-9,11H,4,6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNDHBCJCMBMNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)N2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-2H-quinolin-1-yl-(6-methoxypyridin-3-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{3-[(2,6-Dimethylpyrimidin-4-YL)oxy]phenyl}ethanone](/img/structure/B7475862.png)
![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B7475872.png)




![N-[(3-fluorophenyl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B7475906.png)
![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]benzamide](/img/structure/B7475919.png)

![1-{4-[(Methylsulfanyl)methyl]benzoyl}pyrrolidine](/img/structure/B7475939.png)

![N-[3-(dimethylcarbamoyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B7475954.png)